molecular formula C20H21ClN2O4 B248348 1-(3-Chlorobenzoyl)-4-(3,4-dimethoxybenzoyl)piperazine

1-(3-Chlorobenzoyl)-4-(3,4-dimethoxybenzoyl)piperazine

Cat. No.: B248348
M. Wt: 388.8 g/mol
InChI Key: OEGJQYHOZDWRNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chlorobenzoyl)-4-(3,4-dimethoxybenzoyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorobenzoyl)-4-(3,4-dimethoxybenzoyl)piperazine typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.

    Introduction of the benzoyl group: The piperazine ring is then reacted with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the 3-chlorobenzoyl-piperazine derivative.

    Attachment of the methanone group: Finally, the 3-chlorobenzoyl-piperazine derivative is reacted with 3,4-dimethoxybenzoyl chloride under similar conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new piperazine derivatives with potential pharmacological activities.

Biology

In biological research, the compound may be used to study the effects of piperazine derivatives on various biological systems, including their interactions with proteins and enzymes.

Medicine

The compound could be investigated for its potential therapeutic effects, such as its activity against certain diseases or conditions. Piperazine derivatives are known for their use in the treatment of parasitic infections and as central nervous system agents.

Industry

In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(3-Chlorobenzoyl)-4-(3,4-dimethoxybenzoyl)piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including receptors, enzymes, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chlorobenzoyl)-4-(3,4-dimethoxybenzoyl)piperazine
  • [4-(3-Chloro-benzoyl)-piperazin-1-yl]-(3,4-dimethoxy-phenyl)-methanol
  • [4-(3-Chloro-benzoyl)-piperazin-1-yl]-(3,4-dimethoxy-phenyl)-methane

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of both the piperazine ring and the methoxy-substituted benzoyl group may enhance its pharmacological activity and selectivity compared to similar compounds.

Properties

Molecular Formula

C20H21ClN2O4

Molecular Weight

388.8 g/mol

IUPAC Name

(3-chlorophenyl)-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]methanone

InChI

InChI=1S/C20H21ClN2O4/c1-26-17-7-6-15(13-18(17)27-2)20(25)23-10-8-22(9-11-23)19(24)14-4-3-5-16(21)12-14/h3-7,12-13H,8-11H2,1-2H3

InChI Key

OEGJQYHOZDWRNA-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)OC

Origin of Product

United States

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